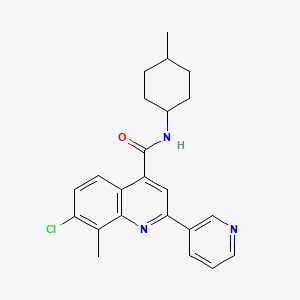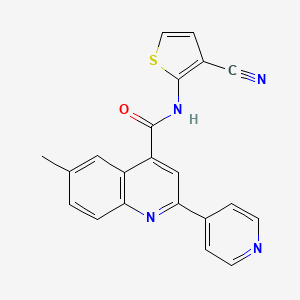
N-(3-cyano-2-thienyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
説明
N-(3-cyano-2-thienyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as CTQ or Compound 1, is a small molecule compound that has been extensively studied for its potential applications in cancer therapy. CTQ belongs to the class of quinolinecarboxamides, which are known for their diverse biological activities including anticancer, antifungal, and antiviral properties.
作用機序
The mechanism of action of N-(3-cyano-2-thienyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a major signaling pathway that regulates cell growth, survival, and metabolism. This compound also inhibits the STAT3 pathway, which is involved in the regulation of cell proliferation, survival, and immune evasion. Furthermore, this compound inhibits the NF-κB pathway, which is a key regulator of inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. This compound induces cell cycle arrest at the G2/M phase, which leads to the inhibition of cell proliferation. This compound also induces apoptosis in cancer cells by activating caspase-3 and PARP cleavage. In addition, this compound inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) and upregulating the expression of tissue inhibitors of metalloproteinases (TIMPs).
実験室実験の利点と制限
N-(3-cyano-2-thienyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. This compound has been extensively studied for its potential applications in cancer therapy, and there is a wealth of information available on its mechanism of action and biological effects. However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to use in some assays. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
将来の方向性
There are several future directions for research on N-(3-cyano-2-thienyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide. One area of research could focus on improving the solubility and bioavailability of this compound, which could enhance its efficacy in cancer therapy. Another area of research could investigate the potential of this compound in combination with other anticancer agents, which could lead to synergistic effects. Furthermore, future studies could investigate the role of this compound in other diseases, such as inflammation and viral infections. Overall, this compound has shown great promise as a potential anticancer agent, and further research is needed to fully understand its therapeutic potential.
科学的研究の応用
N-(3-cyano-2-thienyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines including breast, lung, colon, and prostate cancer cells. This compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
特性
IUPAC Name |
N-(3-cyanothiophen-2-yl)-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4OS/c1-13-2-3-18-16(10-13)17(11-19(24-18)14-4-7-23-8-5-14)20(26)25-21-15(12-22)6-9-27-21/h2-11H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAUCDGPLNTWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(C=CS3)C#N)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(aminocarbonyl)-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3504096.png)
![6-bromo-N-[2-(2-methoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504108.png)
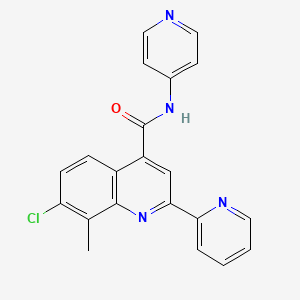
![ethyl 2-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B3504128.png)

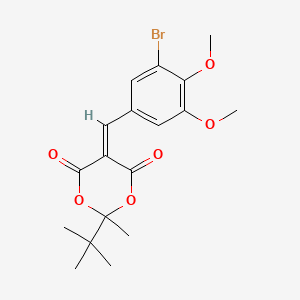
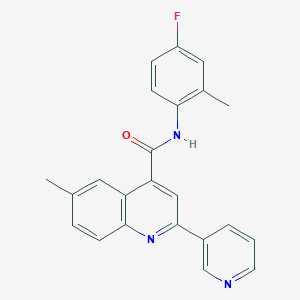
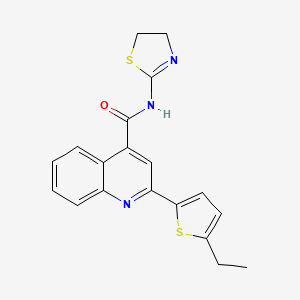

![6-bromo-N-[2-(2-methoxyphenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504176.png)
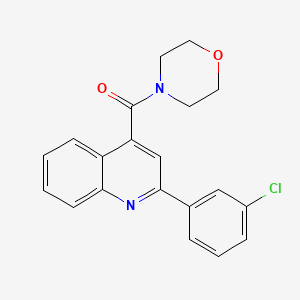
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504186.png)

